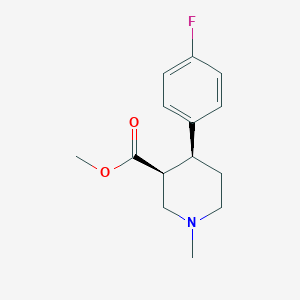
rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis” is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a fluorophenyl group and a piperidine ring suggests potential biological activity, making it a compound of interest for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions to attach the fluorophenyl group to the piperidine ring.
Esterification: The carboxylate group is introduced through esterification reactions, often using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“Rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of piperidine are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The fluorophenyl group can enhance binding affinity to biological targets.
Medicine
Medicinally, compounds with similar structures are investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis” would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s ability to bind to these targets, potentially modulating their activity. The piperidine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A piperidine derivative used as a stimulant medication.
Fluoxetine: A fluorophenyl compound used as an antidepressant.
Piperidine: The parent compound for many derivatives with diverse biological activities.
Uniqueness
“Rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis” is unique due to its specific stereochemistry and combination of functional groups. This uniqueness can result in distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
methyl (3S,4S)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
NTYATEQGMUSJQM-CHWSQXEVSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)C(=O)OC)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















